![molecular formula C19H18N2O5S B2744378 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 878716-13-3](/img/structure/B2744378.png)

2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is via Schiff base reduction. Starting materials include 4-methylphenol, 4-sulfamoylaniline, and furan-3-carboxaldehyde. The reaction proceeds through intermediate Schiff bases, followed by reduction using sodium borohydride (NaBH₄) or other reducing agents .

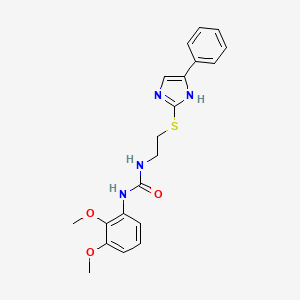

Molecular Structure Analysis

The molecular structure of 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide consists of an orthorhombic crystal system. It contains asymmetric units of C₁₆H₂₀N₂O (for the furan ring) and C₁₄H₁₅NO₂ (for the sulfonamide group). Intermolecular hydrogen bonding stabilizes the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

Research has demonstrated the utility of related furan-3-carboxamide derivatives in the development of fluorescent chemosensors. For instance, a phenoxazine-based fluorescent chemosensor has been designed for the dual-channel detection of Cd2+ and CN− ions, showcasing the ability of furan derivatives to serve as effective components in the detection of environmental and biological analytes. This chemosensor was successfully applied to bio-imaging in live cells and zebrafish, indicating its potential for biological applications (P. Ravichandiran et al., 2020).

Antiprotozoal Agents

Furan derivatives have also been explored for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, have shown significant in vitro activity against protozoal pathogens, including T. b. rhodesiense and P. falciparum. These findings suggest the potential of furan-3-carboxamide derivatives in developing new treatments for protozoal infections (M. Ismail et al., 2004).

Advanced Material Development

The synthesis and characterization of organosoluble thermally stable polyamides containing a furan moiety highlight the potential of such compounds in creating materials with desirable thermal and solubility properties. These materials, developed from diacid monomers incorporating furan and phenyl groups, exhibit excellent thermal stability and organo-solubility, making them suitable for high-performance applications (Y. Patil et al., 2021).

Dye-Sensitized Solar Cells

Furan derivatives have been utilized in the development of phenothiazine-based dye-sensitized solar cells (DSSCs), with a particular derivative showing improved solar energy-to-electricity conversion efficiency. This application underscores the role of furan-3-carboxamide derivatives in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).

Eigenschaften

IUPAC Name |

2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-13-2-6-15(7-3-13)26-12-18-17(10-11-25-18)19(22)21-14-4-8-16(9-5-14)27(20,23)24/h2-11H,12H2,1H3,(H,21,22)(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEOYXXXLTZONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)

![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)